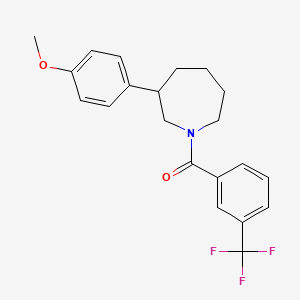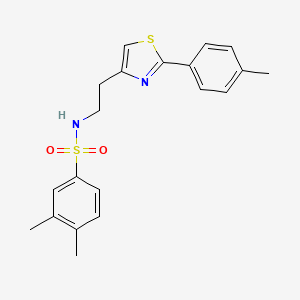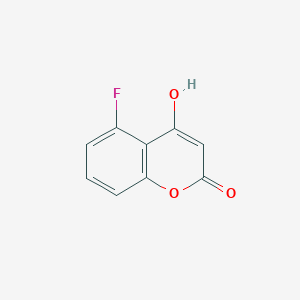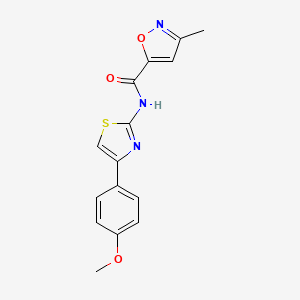
(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone
カタログ番号 B2678794
CAS番号:
1797333-61-9
分子量: 377.407
InChIキー: NSRXPUXIWMCTHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains a methoxyphenyl group, an azepan ring, a trifluoromethylphenyl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the azepan ring. The methoxyphenyl and trifluoromethylphenyl groups are likely to be in a trans configuration to each other on the azepan ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the methoxy, trifluoromethyl, and methanone groups. The methoxy group is a weak electron-donating group, the trifluoromethyl group is a strong electron-withdrawing group, and the methanone group is a polar carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methanone group and the nonpolar methoxy and trifluoromethyl groups would likely give this compound both polar and nonpolar characteristics .科学的研究の応用
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of novel derivatives with potential oxidative stress modulation properties, showcasing its relevance in creating compounds with anti-stress oxidative properties through electrochemical synthesis methods (Largeron & Fleury, 1998).
- It has also been featured in the development of trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst, highlighting its role in facilitating aza-Piancatelli rearrangement reactions (Reddy et al., 2012).
Biological Evaluation
- Research into azepane isomers of AM-2233 and AM-1220, alongside the detection of fatty acid amide hydrolase inhibitors, has involved the analysis of compounds structurally related to "(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone", providing insights into their pharmacological potential and detection in unregulated drug products (Nakajima et al., 2012).
- The inhibition of tubulin polymerization, induction of G2/M cell cycle arrest, and triggering of apoptosis in leukemia cells by related phenstatin derivatives underscore the compound's potential in cancer research and therapy (Magalhães et al., 2013).
Material Science and Photolysis Studies
- Studies on the photolysis of aryl azides bearing electron-withdrawing substituents, including those related to "(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone", have contributed to understanding the chemical behavior of azepines under light exposure, important for material science applications (Purvis et al., 1984).
作用機序
将来の方向性
特性
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-27-19-10-8-15(9-11-19)17-5-2-3-12-25(14-17)20(26)16-6-4-7-18(13-16)21(22,23)24/h4,6-11,13,17H,2-3,5,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXPUXIWMCTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)


![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2678716.png)
![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)


![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2678727.png)
![7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2678728.png)

